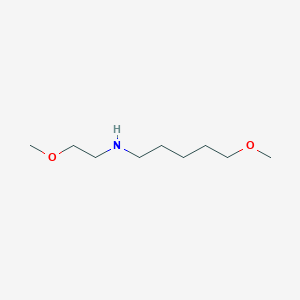
5-methoxy-N-(2-methoxyethyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to the pentanamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxyethyl)pentan-1-amine typically involves the reaction of 5-methoxypentan-1-amine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Applications De Recherche Scientifique
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-methoxy-N-(2-methoxyethyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative known for its psychoactive effects.
Uniqueness
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine is unique due to its specific structure, which includes both methoxy and ethyl groups attached to the pentanamine backbone. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C9H21NO2 |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
5-methoxy-N-(2-methoxyethyl)pentan-1-amine |
InChI |
InChI=1S/C9H21NO2/c1-11-8-5-3-4-6-10-7-9-12-2/h10H,3-9H2,1-2H3 |
Clé InChI |
GQMHNDHOVOCXNC-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCNCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





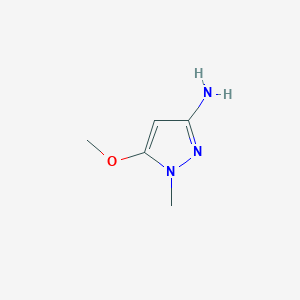
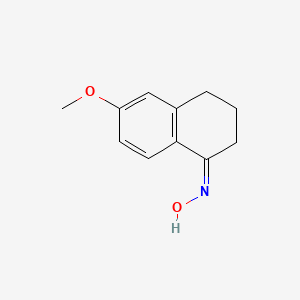
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
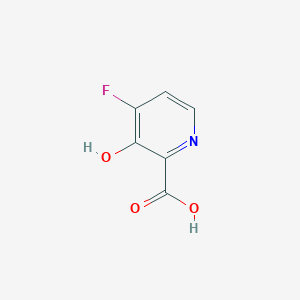
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
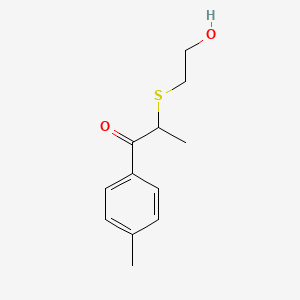
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/no-structure.png)
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
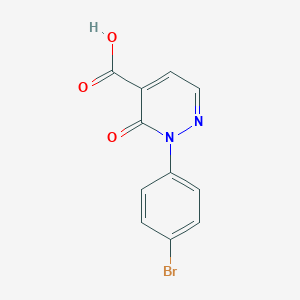
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
